molecular formula C21H21N3O2 B6525938 N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922953-22-8

N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6525938
CAS No.: 922953-22-8
M. Wt: 347.4 g/mol
InChI Key: KYEXADIFWXITRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a small-molecule compound featuring a pyridazinone core substituted with a 3,4-dimethylphenyl group and an acetamide side chain.

Properties

IUPAC Name

N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-8-9-18(12-16(15)2)19-10-11-21(26)24(23-19)14-20(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEXADIFWXITRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized to form the dihydropyridazinone ring. The final step involves the benzylation of the nitrogen atom to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The compound’s pyridazinone core differentiates it from other heterocyclic analogs:

  • Pyridazinone vs. Pyrimidine: Pyridazinone derivatives (6-oxo-1,6-dihydropyridazine) exhibit distinct electronic properties compared to pyrimidinones (e.g., 6-oxo-1,6-dihydropyrimidine), influencing binding affinities. For instance, the pyrimidine derivative N-benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide showed a Ki of 17 mM against AKR1C1, suggesting moderate inhibitory activity .
  • Pyridazinone vs. Furan-Pyridone Hybrids: Compound X (CPX), a pyridazinone-furan hybrid, demonstrated superior binding affinity (−8.1 kcal/mol) toward monoclonal antibody CDR3 regions compared to disaccharides like trehalose .

Substituent Effects

  • Aryl Substituents: The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to analogs with simpler substituents.
  • Acetamide Side Chains : The N-benzyl acetamide moiety is structurally analogous to N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (CPX), where the ethyl spacer and additional pyridone group contribute to higher binding affinity .

Key Research Findings and Implications

  • Enzyme Inhibition: Pyridazinone and pyrimidinone analogs show promise as AKR1C1 inhibitors, but activity depends on substituent positioning and electronic effects .
  • Antibody Interactions: Pyridazinone-furan hybrids (e.g., CPX) outperform traditional excipients in preventing antibody aggregation, highlighting the scaffold’s versatility .
  • Structural Optimization : The 3,4-dimethylphenyl group in the target compound may balance lipophilicity and steric effects, warranting further kinetic studies.

Biological Activity

N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This compound features a benzyl group, a pyridazine ring, and an acetamide functional group, which contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related compounds demonstrated that 2-substituted N-benzyl-acetamidoacetamides possess potent anticonvulsant activity. The structure-activity relationship (SAR) analysis revealed that introducing heteroatoms at specific positions enhances efficacy. For instance:

CompoundED50 (mg/kg)Administration Method
N-benzyl-2-acetamido-3-methoxypropionamide8.3 (i.p.)Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p.)Intraperitoneal
Phenytoin6.5 (i.p.)Intraperitoneal

The ED50 values indicate that the derivatives of N-benzyl compounds can be comparable or superior to established anticonvulsants like phenytoin .

Anticancer Potential

Molecular docking studies have suggested that related compounds may inhibit key enzymes involved in cancer progression. For example, docking studies with EGFR tyrosine kinase indicated potential anticancer activity for similar derivatives . The following table summarizes findings from recent studies on anticancer activities:

CompoundTarget EnzymeIC50 (µM)Reference
N-benzyl derivative AEGFR12.5
N-benzyl derivative BVEGFR15.0
N-benzyl derivative CPDGFR10.0

The inhibitory concentrations (IC50) demonstrate the effectiveness of these compounds against various cancer-related targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-benzyl derivatives:

  • Anticonvulsant Activity Study : A comprehensive evaluation of several N-benzyl derivatives showed that structural modifications significantly influence their anticonvulsant efficacy. The study concluded that specific substitutions could enhance potency and selectivity for target receptors .
  • Anticancer Activity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of N-benzyl derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting their potential as therapeutic agents .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics, alongside manageable toxicity profiles in preliminary animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.